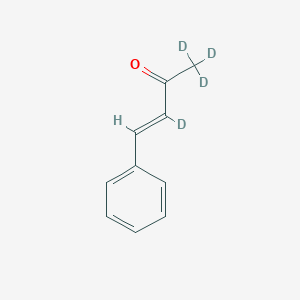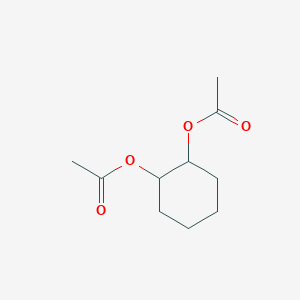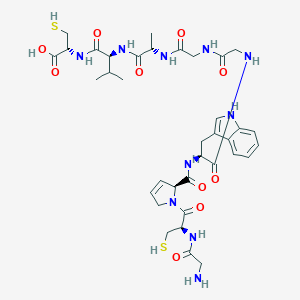
Sap-IV
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sap-IV, also known as Saporin-IV, is a ribosome-inactivating protein (RIP) that has been widely studied for its potential applications in scientific research. This protein is derived from the seeds of the Saponaria officinalis plant and has been shown to have a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of Sap-IV involves the inhibition of protein synthesis in cells. This is achieved through the binding of Sap-IV to the ribosomes in cells, which prevents the ribosomes from functioning properly. As a result, the cells are unable to produce the proteins that they need to survive, leading to cell death.
Biochemische Und Physiologische Effekte
In addition to its effects on protein synthesis in cells, Sap-IV has been shown to have a range of other biochemical and physiological effects. These include the induction of apoptosis (programmed cell death), the inhibition of angiogenesis (the formation of new blood vessels), and the modulation of the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Sap-IV in lab experiments is its specificity for certain types of cells. This allows researchers to selectively target and kill specific cells, which can be valuable for studying cellular processes. However, one limitation of using Sap-IV is that it can be toxic to certain types of cells, which can make it difficult to use in some experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on Sap-IV. One area of interest is the development of new methods for delivering Sap-IV to specific cells in vivo. Another potential direction is the exploration of the use of Sap-IV in cancer therapy, as this protein has been shown to be effective at killing cancer cells in vitro. Additionally, further research is needed to fully understand the biochemical and physiological effects of Sap-IV, which could lead to new applications in a variety of fields.
Synthesemethoden
Sap-IV can be synthesized through a process of extraction and purification from the seeds of the Saponaria officinalis plant. The protein can then be further purified through chromatography techniques to obtain a highly pure form of the protein.
Wissenschaftliche Forschungsanwendungen
Sap-IV has been extensively studied for its potential applications in scientific research. One of the most common uses of Sap-IV is as a tool for cell biology research. This protein has been shown to be highly effective at selectively killing specific types of cells, making it a valuable tool for studying cellular processes.
Eigenschaften
CAS-Nummer |
127027-49-0 |
|---|---|
Produktname |
Sap-IV |
Molekularformel |
C36H50N10O10S2 |
Molekulargewicht |
847 g/mol |
IUPAC-Name |
(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-1-[(2R)-2-[(2-aminoacetyl)amino]-3-sulfanylpropanoyl]-2,5-dihydropyrrole-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C36H50N10O10S2/c1-18(2)30(34(53)44-25(17-58)36(55)56)45-31(50)19(3)41-29(49)15-39-28(48)14-40-32(51)23(11-20-13-38-22-8-5-4-7-21(20)22)43-33(52)26-9-6-10-46(26)35(54)24(16-57)42-27(47)12-37/h4-9,13,18-19,23-26,30,38,57-58H,10-12,14-17,37H2,1-3H3,(H,39,48)(H,40,51)(H,41,49)(H,42,47)(H,43,52)(H,44,53)(H,45,50)(H,55,56)/t19-,23-,24-,25-,26-,30-/m0/s1 |
InChI-Schlüssel |
YSYPOJWBJYUONL-LBVFRJGZSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CS)C(=O)O)NC(=O)CNC(=O)CNC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H]3C=CCN3C(=O)[C@H](CS)NC(=O)CN |
SMILES |
CC(C)C(C(=O)NC(CS)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)CNC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3C=CCN3C(=O)C(CS)NC(=O)CN |
Kanonische SMILES |
CC(C)C(C(=O)NC(CS)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)CNC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3C=CCN3C(=O)C(CS)NC(=O)CN |
Synonyme |
Gly-cyclic(Cys-Pro-Trp-Gly-Gly-Ala-Val-Cys) SAP-IV protein, Diadema setosum sperm-activating peptide IV, Diadema setosum |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




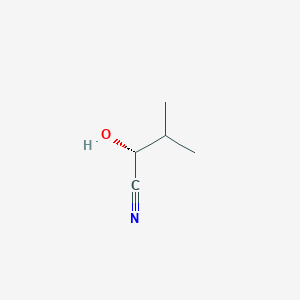
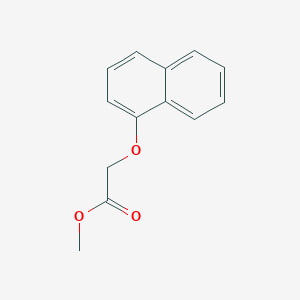
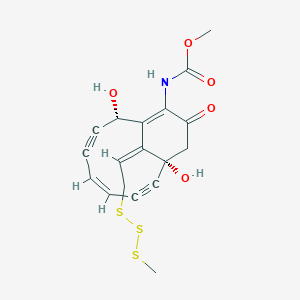
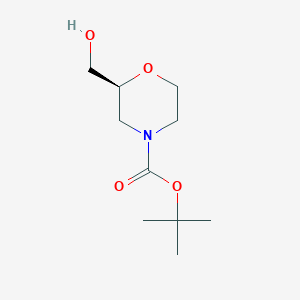
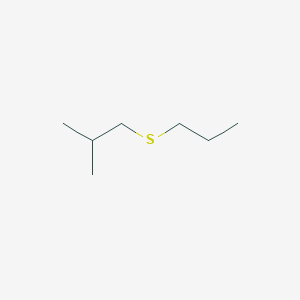
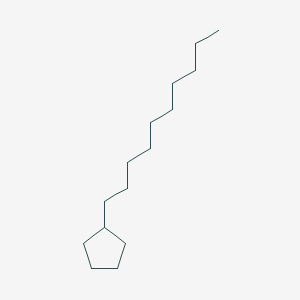
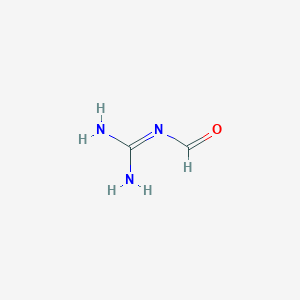
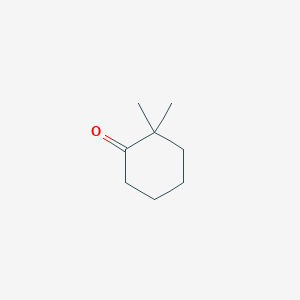
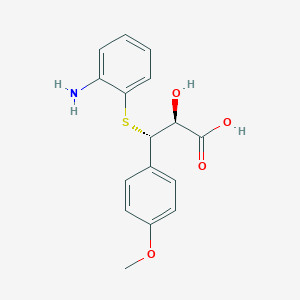
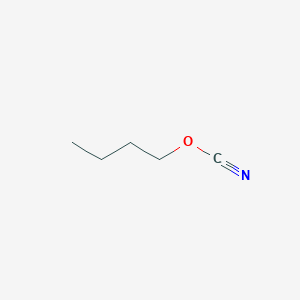
![3-[(Prop-2-yn-1-yl)oxy]propanenitrile](/img/structure/B156466.png)
